

Molecular weight and formula of 3-(2-Chlorophenyl)oxetane

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-(2-Chlorophenyl)oxetane

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Technical Guide: 3-(2-Chlorophenyl)oxetane

Strategic Application of Oxetane Bioisosteres in Medicinal Chemistry

Executive Summary

3-(2-Chlorophenyl)oxetane represents a specialized structural motif in modern drug discovery, serving as a high-value bioisostere. As medicinal chemistry shifts away from lipophilic gem-dimethyl groups to improve metabolic stability and solubility, the 3-aryloxetane scaffold has emerged as a critical tool. This guide provides the definitive physicochemical profile, synthetic pathways, and validation protocols for this specific molecule, designed for researchers optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Physicochemical Profile

The fundamental data below establishes the identity of **3-(2-Chlorophenyl)oxetane**. These values are derived from deterministic stoichiometric calculation and standard chemoinformatic models.

Core Identity Data

Property	Value	Notes
IUPAC Name	3-(2-Chlorophenyl)oxetane	
Molecular Formula	C ₉ H ₉ ClO	
Molecular Weight	168.62 g/mol	Monoisotopic Mass: 168.0342
Heavy Atom Count	11	
Calculated LogP (cLogP)	-2.1 - 2.4	Lower than corresponding gem-dimethyl analog
Topological Polar Surface Area (TPSA)	9.23 Å ²	Attributed to the ether oxygen
H-Bond Acceptors	1	Ether oxygen
H-Bond Donors	0	

Structural Significance

The oxetane ring is not merely a spacer; it is a polar, metabolic block.[1]

- Bioisosterism: It serves as a replacement for a gem-dimethyl group () or a carbonyl group ().
- Dipole Moment: The strained ether oxygen creates a significant dipole, enhancing solubility compared to carbocyclic analogs without introducing a hydrogen bond donor.
- Conformation: The ring adopts a puckered conformation, projecting the 2-chlorophenyl substituent into a specific vector that can improve binding affinity in narrow hydrophobic pockets.

Synthetic Methodology

Synthesis of **3-(2-Chlorophenyl)oxetane** requires overcoming the inherent strain of the four-membered ring. The most robust, field-proven method utilizes Nickel-Catalyzed Cross-

Coupling, a protocol optimized to prevent ring opening.

Primary Route: Ni-Catalyzed Suzuki-Miyaura Coupling

This approach allows for the modular installation of the 2-chlorophenyl group onto a pre-formed oxetane core, avoiding the harsh conditions of cyclization that might affect the halogen substituent.

Reagents:

- Substrate A: 3-Iodooxetane (commercially available or synthesized from epichlorohydrin).
- Substrate B: (2-Chlorophenyl)boronic acid.
- Catalyst: NiI_2 / trans-2-aminocyclohexanol (ligand).[2]
- Base: NaHMDS (Sodium hexamethyldisilazide).
- Solvent: Isopropanol (iPrOH).[2]

Mechanism & Causality:

- Why Nickel? Palladium catalysts often struggle with alkyl halides like 3-iodooxetane due to slow oxidative addition and potential

-hydride elimination. Nickel, stabilized by the amino-alcohol ligand, facilitates the coupling at the secondary alkyl center without destroying the strained ring.

- Why NaHMDS? A strong, bulky base is required to activate the boronate species in the non-polar transition state favored by this specific catalytic cycle.

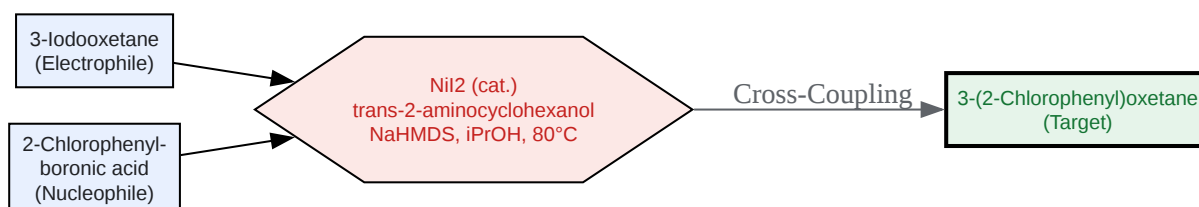


Figure 1: Nickel-catalyzed Suzuki coupling strategy for 3-aryloxetane synthesis.

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Alternative Route: Intramolecular Etherification

For scale-up where cost of 3-iodooxetane is prohibitive, a cyclization strategy is used.

- Precursor: 2-(2-Chlorophenyl)propane-1,3-diol.
- Activation: Selective monotosylation or mesylation of one hydroxyl group.
- Cyclization: Treatment with

-BuLi or NaH to effect intramolecular

displacement.
 - Risk: The 2-chloro substituent provides steric bulk that may slow cyclization, requiring higher temperatures.

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the synthesized **3-(2-Chlorophenyl)oxetane**, specific spectral signatures must be verified. The oxetane ring provides distinct NMR signals that confirm the ring is intact and not opened to an acyclic ether.

¹H NMR Diagnostics (Expected in CDCl₃)

- Oxetane Protons (C2/C4 positions):
 - Look for two sets of multiplets (due to the puckered ring and the chiral center at C3 if the substituent induces diastereotopicity in complex analogs, though here it is symmetric relative to the ring plane).
 - 4.6 – 5.0 ppm: These protons appear as triplets or multiplets (dd) significantly downfield due to the ether oxygen.
 - Validation Check: Integration must equal 4 protons. If these signals shift to ~3.5 ppm, the ring has likely opened to a linear ether.
- Aromatic Protons:

- 7.1 – 7.5 ppm: Characteristic pattern for 1,2-disubstituted benzene (2-chlorophenyl).
- Methine Proton (C3 position):
 - 4.2 – 4.5 ppm: A quintet or multiplet integrating to 1H.

13C NMR Diagnostics

- Oxetane Carbons (C2/C4): Characteristic signal at 75 – 80 ppm.
- Benzylic Carbon (C3): Signal at 35 – 40 ppm.

Mass Spectrometry (MS)[3]

- Ionization: ESI+ or APCI.
- Parent Ion:
(for) and
(for).
- Isotope Pattern: A distinct 3:1 ratio of M : M+2 peaks confirms the presence of a single Chlorine atom.

Strategic Utility in Drug Design

Why synthesize **3-(2-Chlorophenyl)oxetane**? It is a "Problem Solver" scaffold.

Bioisosteric Replacement Logic

The oxetane ring is often deployed to replace a gem-dimethyl group or a carbonyl.

Feature	gem-Dimethyl	Carbonyl (C=O)	Oxetane
Lipophilicity	High (Increases LogP)	Low	Moderate (Lowers LogP)
Metabolic Stability	Vulnerable to oxidation	Vulnerable to reduction	High (Sterically protected)
Solubility	Poor	Good	Excellent
H-Bonding	None	Acceptor	Weak Acceptor

Mechanism of Action (Physicochemical)

Replacing a lipophilic group with this oxetane on a drug scaffold (e.g., a kinase inhibitor) reduces the overall LogP, thereby reducing non-specific binding and risk of hERG inhibition, while maintaining the steric bulk necessary to fill a hydrophobic pocket. The 2-chloro substituent adds a specific steric lock, forcing the phenyl ring into a perpendicular conformation relative to the oxetane, often critical for atropisomeric selectivity.

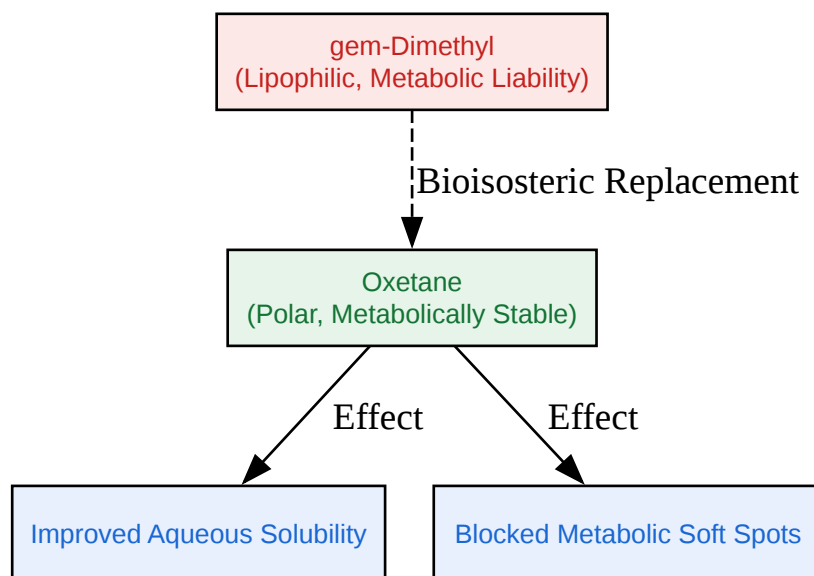


Figure 2: Impact of oxetane substitution on physicochemical properties.

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- To cite this document: BenchChem. [Molecular weight and formula of 3-(2-Chlorophenyl)oxetane]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12975279/docs#molecular-weight-and-formula-of-3-2-chlorophenyl-oxetane>]

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